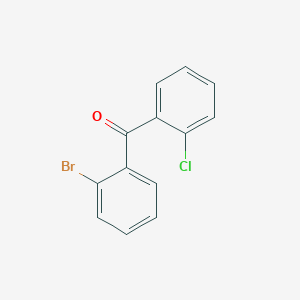

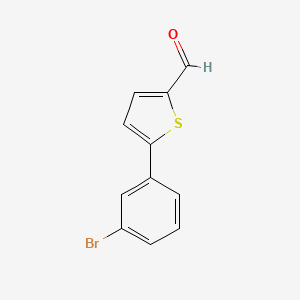

5-(3-Bromophényl)thiophène-2-carbaldéhyde

Vue d'ensemble

Description

The compound "5-(3-Bromophenyl)thiophene-2-carbaldehyde" is a brominated thiophene derivative, which is a class of compounds known for their interesting chemical and physical properties. Thiophene derivatives are often studied for their potential applications in materials science, including organic electronics and photovoltaics due to their conjugated systems and ability to participate in various chemical reactions .

Synthesis Analysis

The synthesis of thiophene derivatives can be achieved through various methods. For instance, a regioselective synthesis approach was used to create a related compound, "5-propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde," utilizing a chemo- and regioselective Br/Li exchange reaction, which is a multi-step process with an overall yield of 33% . Similarly, the preparation of "5-bromo-1H-indole-3-carbaldehyde 3-methoxybenzoylhydrazone" involves the formation of hydrogen bonds, which could be a relevant technique in the synthesis of bromophenyl thiophene derivatives .

Molecular Structure Analysis

The molecular structure of thiophene derivatives can be elucidated using techniques such as X-ray diffraction analysis. For example, the structure of "3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde" was determined using this method . This suggests that similar analytical techniques could be applied to determine the molecular structure of "5-(3-Bromophenyl)thiophene-2-carbaldehyde."

Chemical Reactions Analysis

Thiophene derivatives are known to undergo various chemical reactions. For instance, "5-Chloro- and 5-bromo-benzo[b]thiophen-3-carbaldehydes" were prepared using the Sommelet and Krohnke reactions and were shown to participate in the Doebner reaction with malonic acid . Photochemical synthesis is another reaction pathway, as demonstrated by the conversion of halogenothiophenes into phenyl derivatives upon irradiation .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can vary significantly. Photophysical studies of a related compound showed variations in extinction coefficients and quantum yields in different solvents, indicating solvent-dependent properties . The synthesis of "1,4-di(5'-carbaldehyde-thiophen-2'-yl)-2,5-dioctyloxy-benzene" revealed its UV-vis absorption and photoluminescence properties, which are important for applications in optoelectronic devices .

Applications De Recherche Scientifique

Chimie médicinale

Les analogues à base de thiophène, tels que le 5-(3-Bromophényl)thiophène-2-carbaldéhyde, ont suscité l'intérêt d'un nombre croissant de scientifiques en tant que classe potentielle de composés biologiquement actifs . Ils jouent un rôle vital pour les chimistes médicinaux afin d'améliorer les composés avancés avec une variété d'effets biologiques .

Chimie industrielle

Les dérivés du thiophène sont utilisés en chimie industrielle et en science des matériaux comme inhibiteurs de corrosion . La présence du cycle thiophène peut améliorer les propriétés d'inhibition de la corrosion de ces composés .

Semi-conducteurs organiques

Les molécules médiées par le thiophène jouent un rôle important dans le développement des semi-conducteurs organiques . Le système cyclique du thiophène peut améliorer les propriétés semi-conductrices de ces molécules .

Transistors à effet de champ organiques (OFET)

Les dérivés du thiophène sont également utilisés dans la fabrication de transistors à effet de champ organiques (OFET) . Le système cyclique du thiophène peut améliorer les performances de ces transistors .

Diodes électroluminescentes organiques (OLED)

Les molécules comportant le système cyclique du thiophène sont utilisées dans la fabrication de diodes électroluminescentes organiques (OLED) . La présence du cycle thiophène peut améliorer les propriétés d'émission de lumière de ces diodes .

Chimiocapteurs optiques ioniques

Des aldéhydes hétérocycliques basés sur le noyau thiéno [3,2- b ]thiophène, tels que le this compound, ont été rapportés dans la littérature comme chimiocapteurs ioniques . Ces composés peuvent être utilisés pour la détection et la quantification d'ions et de molécules ayant une pertinence environnementale et médicinale .

Synthèse de composés fluorés

Le 5-Bromo-2-thiophènecarboxaldéhyde a été utilisé pour préparer le 5-[18F]fluoro-2-2-thiophène carboxaldéhyde . Cela indique son utilisation potentielle dans la synthèse de composés fluorés .

Mécanisme D'action

Result of Action

The molecular and cellular effects of 5-(3-Bromophenyl)thiophene-2-carbaldehyde’s action are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interaction with targets . .

Analyse Biochimique

Biochemical Properties

5-(3-Bromophenyl)thiophene-2-carbaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound can act as an inhibitor or activator of specific enzymes, depending on the nature of the interaction. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various endogenous and exogenous compounds. The interaction between 5-(3-Bromophenyl)thiophene-2-carbaldehyde and these enzymes can lead to alterations in enzyme activity, affecting the overall metabolic pathways in which these enzymes are involved .

Cellular Effects

The effects of 5-(3-Bromophenyl)thiophene-2-carbaldehyde on cellular processes are diverse and depend on the cell type and the concentration of the compound. In some cell types, this compound has been shown to influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, 5-(3-Bromophenyl)thiophene-2-carbaldehyde can modulate the activity of transcription factors, thereby affecting the expression of genes involved in cell growth, differentiation, and apoptosis . Additionally, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites .

Molecular Mechanism

At the molecular level, 5-(3-Bromophenyl)thiophene-2-carbaldehyde exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, either inhibiting or activating their activity. For instance, it has been shown to inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing the phosphorylation of target proteins . Additionally, 5-(3-Bromophenyl)thiophene-2-carbaldehyde can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

The effects of 5-(3-Bromophenyl)thiophene-2-carbaldehyde can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures . Over time, the degradation products of 5-(3-Bromophenyl)thiophene-2-carbaldehyde can accumulate, potentially leading to changes in its biological activity. Long-term studies have shown that prolonged exposure to this compound can result in alterations in cellular function, including changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

In animal models, the effects of 5-(3-Bromophenyl)thiophene-2-carbaldehyde vary with different dosages. At low doses, this compound can have beneficial effects, such as modulating enzyme activity and influencing gene expression in a controlled manner . At high doses, 5-(3-Bromophenyl)thiophene-2-carbaldehyde can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the accumulation of the compound and its metabolites in the liver and kidneys, leading to cellular damage and dysfunction .

Metabolic Pathways

5-(3-Bromophenyl)thiophene-2-carbaldehyde is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450s . These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites. The metabolic flux of 5-(3-Bromophenyl)thiophene-2-carbaldehyde can be influenced by the presence of other compounds that compete for the same enzymes, potentially leading to changes in the levels of its metabolites .

Transport and Distribution

Within cells and tissues, 5-(3-Bromophenyl)thiophene-2-carbaldehyde is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in certain cellular compartments, such as the endoplasmic reticulum and mitochondria . The distribution of 5-(3-Bromophenyl)thiophene-2-carbaldehyde can also be influenced by its physicochemical properties, such as its lipophilicity and molecular size .

Subcellular Localization

The subcellular localization of 5-(3-Bromophenyl)thiophene-2-carbaldehyde is critical for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, 5-(3-Bromophenyl)thiophene-2-carbaldehyde can be localized to the nucleus, where it interacts with transcription factors to regulate gene expression . Additionally, its presence in the mitochondria can influence mitochondrial function and energy metabolism .

Propriétés

IUPAC Name |

5-(3-bromophenyl)thiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrOS/c12-9-3-1-2-8(6-9)11-5-4-10(7-13)14-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZSNNXGBKLEJKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=CC=C(S2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50393818 | |

| Record name | 5-(3-bromophenyl)thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

38401-72-8 | |

| Record name | 5-(3-Bromophenyl)-2-thiophenecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38401-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3-bromophenyl)thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

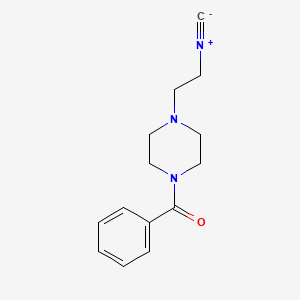

![3-amino-2-cyano-N-methyl-3-[4-(2-pyridinyl)piperazino]-2-propenethioamide](/img/structure/B1273448.png)

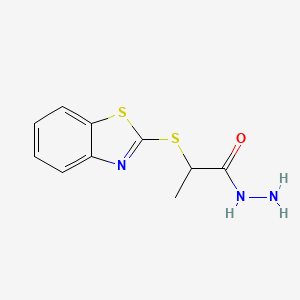

![3-[(5-Bromopyrimidin-2-yl)oxy]aniline](/img/structure/B1273474.png)